molecular formula C10H10ClFO B595507 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene CAS No. 1314985-41-5

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene

Cat. No.: B595507
CAS No.: 1314985-41-5
M. Wt: 200.637
InChI Key: DGIDIOQWOUEYJC-UHFFFAOYSA-N
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Description

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene (CAS: [1314985-41-5]) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 4, and a cyclopropylmethoxy group (–OCH₂C₃H₅) at position 1. The cyclopropylmethoxy moiety introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted analogs. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIDIOQWOUEYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716511
Record name 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-41-5
Record name Benzene, 2-chloro-1-(cyclopropylmethoxy)-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314985-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene typically involves the reaction of 2-chloro-4-fluorophenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzenes with various functional groups replacing the chlorine atom.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include hydro derivatives with reduced aromatic rings.

Scientific Research Applications

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural uniqueness of 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene arises from its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents (Positions) Molar Mass (g/mol) Key Features/Applications
This compound C₁₀H₉ClFO Cl (2), F (4), –OCH₂C₃H₅ (1) 202.63 Intermediate in organic synthesis
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene C₁₁H₁₂BrClO BrCH₂ (2), Cl (4), –OCH₂C₃H₅ (1) 275.57 Brominated derivative; higher reactivity for cross-coupling
2-Chloro-1-fluoro-4-methoxybenzene C₇H₆ClFO Cl (2), F (1), –OCH₃ (4) 176.57 Simpler methoxy group; lower steric hindrance
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid C₁₄H₁₀ClFNO₃ Quinoline core with Cl, F, cyclopropyl 302.69 Antibacterial quinolone derivative

Key Observations :

  • Reactivity : Brominated derivatives (e.g., 2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene) exhibit higher reactivity in substitution or coupling reactions due to the bromine atom’s leaving-group ability .
  • Structural Complexity: Quinoline-based analogs (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) demonstrate how halogen and cyclopropyl groups are leveraged in drug design, contrasting with the simpler benzene core of the target compound .

Biological Activity

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H10_{10}ClF
  • Molecular Weight : 200.64 g/mol
  • CAS Number : 1314985

The compound features a chloro group, a fluorine atom, and a cyclopropylmethoxy substituent, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Interaction : The compound may bind to active sites of enzymes, modulating their activity and influencing various metabolic pathways.
  • Receptor Modulation : It has been suggested that the compound can interact with receptors, potentially altering cellular signaling pathways which could lead to therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInvestigated for potential anticancer effects
Enzyme InhibitionModulates enzyme activity in metabolic pathways
Pharmacological ToolExplored for drug development applications

Case Studies and Research Findings

  • Antitumor Potential : A study explored the effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further research investigated the compound's mechanism, revealing that it could inhibit specific kinases involved in cancer progression. This inhibition was linked to the downregulation of key signaling pathways that promote tumor growth .
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The findings indicated favorable characteristics for oral bioavailability, making it a candidate for further drug development.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
2-Chloro-1-(cyclopropylmethoxy)-4-nitrobenzeneNitro group enhances reactivityAntitumor activity
This compoundFluorine enhances lipophilicityInvestigated for drug development
2-Chloro-1-methylpyridinium iodideQuaternary ammonium compoundAntimicrobial properties

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